molecular formula C9H7NO3 B13005813 2-(5-Cyano-2-hydroxyphenyl)acetic acid

2-(5-Cyano-2-hydroxyphenyl)acetic acid

Cat. No.: B13005813
M. Wt: 177.16 g/mol
InChI Key: ZEZOKQZDZQKWAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(5-Cyano-2-hydroxyphenyl)acetic acid is an organic compound characterized by the presence of a cyano group (-CN) and a hydroxy group (-OH) attached to a phenyl ring, along with an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(5-Cyano-2-hydroxyphenyl)acetic acid typically involves the cyanoacetylation of appropriate precursors. One common method includes the reaction of 5-cyano-2-hydroxybenzaldehyde with cyanoacetic acid in the presence of a base such as sodium ethoxide. The reaction is carried out under reflux conditions to yield the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, solvent-free methods and green chemistry principles are often employed to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions: 2-(5-Cyano-2-hydroxyphenyl)acetic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The cyano group can be reduced to an amine group.

    Substitution: The hydroxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst.

    Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.

Major Products:

Scientific Research Applications

2-(5-Cyano-2-hydroxyphenyl)acetic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(5-Cyano-2-hydroxyphenyl)acetic acid involves its interaction with specific molecular targets. The cyano group can act as an electrophile, while the hydroxy group can participate in hydrogen bonding and other interactions. These properties enable the compound to modulate various biochemical pathways, potentially leading to its observed biological effects .

Comparison with Similar Compounds

  • 2-(5-Cyano-2-hydroxybenzyl)acetic acid
  • 2-(5-Cyano-2-hydroxyphenyl)propionic acid
  • 2-(5-Cyano-2-hydroxyphenyl)butyric acid

Comparison: 2-(5-Cyano-2-hydroxyphenyl)acetic acid is unique due to its specific structural arrangement, which imparts distinct reactivity and biological activity. Compared to its analogs, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for targeted applications .

Properties

Molecular Formula

C9H7NO3

Molecular Weight

177.16 g/mol

IUPAC Name

2-(5-cyano-2-hydroxyphenyl)acetic acid

InChI

InChI=1S/C9H7NO3/c10-5-6-1-2-8(11)7(3-6)4-9(12)13/h1-3,11H,4H2,(H,12,13)

InChI Key

ZEZOKQZDZQKWAQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C#N)CC(=O)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.